molecular formula C10H11N3O B2692522 1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole CAS No. 123767-45-3

1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole

Cat. No.: B2692522
CAS No.: 123767-45-3
M. Wt: 189.218
InChI Key: UWBNWPOZAQPMNV-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-3-9(7-10)8-13-6-5-11-12-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBNWPOZAQPMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

    Reactants: Azide and alkyne

    Catalyst: Copper(I) iodide (CuI)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyphenyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Dihydro-1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole.

    Substitution: Various halogenated derivatives of the original compound.

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or modulation of biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating signaling pathways in cancer cells.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-1H-1,2,3-triazole
  • 1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole
  • 1-(3-Methoxyphenyl)-1H-1,2,4-triazole

Comparison: 1-[(3-Methoxyphenyl)methyl]-1H-1,2,3-triazole is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which can influence its electronic properties and reactivity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to other triazole derivatives.

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